molecular formula C21H20N4O3 B2729215 3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide CAS No. 2097895-60-6

3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide

Cat. No.: B2729215
CAS No.: 2097895-60-6
M. Wt: 376.416
InChI Key: WGPMBMYLZDFYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Linking the Pyrazole and Benzoxazole: The pyrazole and benzoxazole units are linked through an ethoxyethyl chain, which can be introduced using an alkylation reaction with appropriate ethoxyethyl halides.

    Final Coupling: The final step involves coupling the intermediate with a phenyl group, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially converting it to an alcohol.

    Substitution: The phenyl group and the benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid under acidic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Benzoxazole alcohol derivatives.

    Substitution: Halogenated or sulfonated derivatives of the benzoxazole or phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. Its benzoxazole core is known for interactions with biological macromolecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, 3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide could be explored for its potential anti-inflammatory, anticancer, or antimicrobial properties. The presence of the pyrazole moiety is particularly interesting due to its known pharmacological activities.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzoxazole core can intercalate with DNA, while the pyrazole moiety can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzoxazole: Lacks the pyrazole moiety, making it less versatile in biological applications.

    3-phenyl-1H-pyrazole: Does not contain the benzoxazole core, limiting its structural diversity.

    N-(2-ethoxyethyl)benzoxazole-5-carboxamide: Similar but lacks the phenyl group and pyrazole moiety.

Uniqueness

3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide is unique due to the combination of the benzoxazole and pyrazole moieties, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-21(22-10-13-27-14-12-25-11-4-9-23-25)17-7-8-19-18(15-17)20(28-24-19)16-5-2-1-3-6-16/h1-9,11,15H,10,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPMBMYLZDFYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCCOCCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.